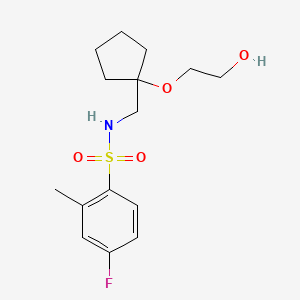

4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide is a chemical compound that has been extensively researched for its potential use in medicinal applications. This compound is commonly referred to as "compound X" in scientific literature. The purpose of

Scientific Research Applications

Synthesis and Characterization of Fluorinated Compounds

The research on fluorinated compounds, such as 4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide, focuses on their synthesis, chemical properties, and potential applications in various fields. Fluorinated compounds exhibit unique physicochemical properties due to the presence of fluorine atoms, which significantly alter the molecule's reactivity and stability. These properties include high thermal and chemical stability, resistance to degradation, and distinctive interactions with biological systems. The development of efficient synthetic methods for fluorinated compounds is crucial for exploring their full potential in pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine can lead to enhanced drug efficacy, selectivity, and metabolic stability, making these compounds particularly valuable in medicinal chemistry for the design of new therapeutic agents (Kaneda, 2020).

Environmental Impact and Biodegradability

Another significant area of research is the environmental impact and biodegradability of fluorinated compounds. The stability that makes fluorinated compounds attractive for industrial and pharmaceutical applications also contributes to their persistence in the environment. Studies on the degradation pathways, environmental fate, and potential bioaccumulation of these compounds are essential to assess their ecological impact. Research efforts aim to understand how fluorinated compounds, once released into the environment, interact with ecosystems and how their structure affects their persistence and biodegradability. Identifying conditions under which these compounds can be more effectively degraded could lead to better management strategies for minimizing their environmental footprint (Frömel & Knepper, 2010).

Applications in Protein Design

Fluorinated compounds are also explored for their applications in protein design. The introduction of fluorinated amino acids into proteins can significantly alter their stability, structure, and interactions. This approach has been used to create proteins with enhanced thermal and chemical stability, which is particularly useful for industrial enzymes that need to operate under harsh conditions. Moreover, fluorinated proteins offer new possibilities for drug design, allowing for the development of therapeutic proteins with improved pharmacokinetic properties and reduced immunogenicity. The specific interactions of fluorinated residues with biological molecules open up new avenues for designing proteins with tailored functions for biotechnological and medicinal applications (Buer & Marsh, 2012).

properties

IUPAC Name |

4-fluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FNO4S/c1-12-10-13(16)4-5-14(12)22(19,20)17-11-15(21-9-8-18)6-2-3-7-15/h4-5,10,17-18H,2-3,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUDHONCHFZYCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(CCCC2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-morpholino-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2561025.png)

![6-Chloro-5-fluoro-5'-methylspiro[1H-3,1-benzoxazine-4,3'-piperidine]-2-one;hydrochloride](/img/structure/B2561030.png)

![N-(3-fluoro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea](/img/structure/B2561034.png)

![2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2561035.png)

![6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2561037.png)

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-N-prop-2-ynylpropanamide](/img/structure/B2561039.png)